5-Androsten-3,17-diol diacetate

Übersicht

Beschreibung

5-Androsten-3,17-diol diacetate, also known as this compound, is a useful research compound. Its molecular formula is C23H34O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-Androsten-3,17-diol diacetate (often abbreviated as A-diol diacetate) is a synthetic steroid compound that has garnered attention for its potential biological activities, particularly in the context of androgen metabolism and its implications in various physiological processes. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

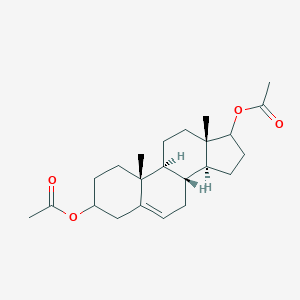

This compound is a derivative of androstenediol, characterized by the following chemical structure:

- Molecular Formula : C23H34O4

- Molar Mass : 378.52 g/mol

This compound is known for its ability to interact with androgen receptors and influence steroid metabolism in various tissues.

The biological activity of this compound is primarily mediated through its conversion to active metabolites that interact with androgen receptors (AR). The compound can be metabolized into 5α-androstane-3β,17β-diol (3β-diol) and other related steroids, which have been shown to exhibit varying degrees of androgenic activity.

Metabolic Pathways

The metabolic pathways involving this compound include:

- Conversion to Dihydrotestosterone (DHT) : The compound can undergo reduction to form DHT, a potent androgen that plays a crucial role in male sexual development and prostate function.

- Formation of Inactive Metabolites : It can also be converted into less active metabolites such as 3α-diol and 3β-diol, which do not bind effectively to AR but may have regulatory roles in androgen metabolism .

Androgenic Activity

Research indicates that this compound exhibits significant androgenic activity. In vitro studies have demonstrated that it can stimulate cell proliferation in prostate cancer cell lines through AR activation. The conversion of this compound into DHT enhances its biological effects on target tissues .

Impact on Prostate Health

A notable study highlighted the role of this compound in modulating prostate tissue hormone content. Patients treated with compounds affecting androgen levels showed altered concentrations of testosterone and DHT in prostate tissues, suggesting that this steroid could influence conditions like benign prostatic hyperplasia (BPH) and prostate cancer .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

Several case studies have provided insights into the clinical implications of this compound:

- Prostate Cancer Treatment : A cohort study involving patients with castration-resistant prostate cancer (CRPC) demonstrated that treatment with compounds leading to increased levels of DHT from this compound resulted in enhanced tumor growth and resistance to conventional therapies .

- Doping Control : In sports medicine, the detection of this compound has been critical for doping control due to its anabolic properties. Studies have shown its presence in urine samples from athletes undergoing steroid testing .

Wissenschaftliche Forschungsanwendungen

Immune Response Modulation

Research indicates that 5-androsten-3,17-diol diacetate can enhance immune responses. In a study involving mice infected with Coxsackievirus B4, administration of this compound resulted in a significant increase in spleen lymphocyte proliferation . This suggests its potential use in treating conditions related to immune dysfunction, such as chronic fatigue syndrome and diabetes mellitus.

Table 1: Immune Response Applications

| Application | Description |

|---|---|

| Treatment of Infectious Diseases | Enhances immune response to infections, potentially useful in HIV and other immune-related conditions. |

| Chronic Fatigue Syndrome | May alleviate symptoms by boosting immune function. |

| Diabetes Mellitus | Could improve immune regulation in diabetic patients. |

Cancer Treatment

This compound has shown promise in oncology. It has been used successfully to treat breast cancer in women by modulating hormone levels and promoting apoptosis in cancer cells . Its ability to influence steroid hormone pathways makes it a candidate for further investigation in hormone-sensitive cancers.

Table 2: Cancer Treatment Applications

| Cancer Type | Mechanism of Action | Clinical Findings |

|---|---|---|

| Breast Cancer | Alters hormone levels; induces apoptosis | Effective in clinical settings for treatment |

| Hormone-sensitive Cancers | Potential for use based on hormonal modulation | Requires further studies for definitive results |

Radiation Countermeasure

The compound has been investigated as a potential countermeasure against radiation exposure. Studies have demonstrated that it elevates levels of circulating granulocytes and platelets, which are crucial for recovery from radiation-induced damage . In animal models, it has shown effectiveness in enhancing survival rates following acute radiation syndrome.

Table 3: Radiation Countermeasure Applications

| Application | Description |

|---|---|

| Acute Radiation Syndrome | Increases survival rates and enhances recovery of hematopoietic progenitors post-radiation exposure. |

| Granulocyte and Platelet Elevation | Promotes recovery of blood cell counts after radiation therapy. |

Cytotoxic and Cytoprotective Effects

Research into the cytotoxic effects of this compound reveals its potential to selectively target cancer cells while sparing normal cells. Studies have shown that derivatives of this compound exhibit micromolar cytotoxic activity against various human cancer cell lines such as HeLa and K562 cells . This dual action makes it an interesting candidate for developing targeted cancer therapies.

Table 4: Cytotoxicity Profile

| Cell Line | Cytotoxic Effect | Notes |

|---|---|---|

| HeLa | Micromolar cytotoxicity | Significant effect observed with derivatives |

| K562 | Micromolar cytotoxicity | Similar effects as seen with HeLa cells |

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,17-21H,6-13H2,1-4H3/t17?,18-,19-,20-,21?,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKRUGDXPWHXHL-JBBZJTNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.